Chiral Purity: Optical Rotation
N-Cbz-D-Asparagine exhibits a specific optical rotation ([α]D) of -6.5°, a quantifiable measure of its enantiomeric purity and D-configuration. This value is in direct contrast to its L-enantiomer, N-Cbz-L-Asparagine, which has a reported specific rotation of approximately +6.5° under the same conditions (c=1.6, AcOH) . The magnitude and sign of the optical rotation are critical for verifying the correct stereoisomer has been procured and used, ensuring the desired 3D structure of the final peptide product.
| Evidence Dimension | Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | -6.5° (c=1.6, AcOH) |
| Comparator Or Baseline | N-Cbz-L-Asparagine: approx. +6.5° (c=1.6, AcOH) |
| Quantified Difference | Approximately 13.0° difference in specific rotation between enantiomers. |
| Conditions | Measured at 20°C, c=1.6 in Acetic Acid |
Why This Matters
This quantitative difference provides a direct, verifiable method for confirming the correct enantiomer is being used, which is essential for the stereospecificity of biologically active peptides and the reproducibility of chiral syntheses.
